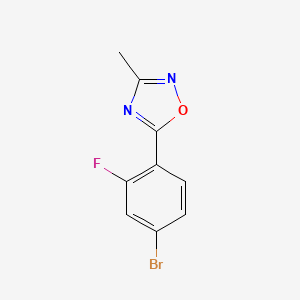

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole

Description

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4-bromo-2-fluorophenyl moiety at position 5. This structure combines halogenated aromaticity with the electron-deficient oxadiazole ring, making it a versatile intermediate in medicinal chemistry and materials science. For instance, the latter has been synthesized via coupling reactions (e.g., with bromophenyl intermediates) and purified via flash chromatography, yielding a solid with a melting point of 195–196°C . The introduction of fluorine at the ortho position of the phenyl ring in the target compound likely enhances its electronic and steric properties, influencing reactivity and biological interactions.

Propriétés

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVLDONTNWZJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699450 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845306-17-4 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview

This approach involves the cyclization of amidoximes with activated carboxylic acids or their derivatives to form the oxadiazole ring. It is considered a classical route, with modifications to improve yields and selectivity.

Key Reagents and Conditions

- Amidoximes derived from corresponding nitriles.

- Carboxylic acids or esters activated with coupling reagents such as EDC, DCC, or CDI.

- Catalysts like pyridine or TBAF (tetrabutylammonium fluoride) to enhance reactivity.

- Solvent : Typically polar aprotic solvents like DMF, DMSO, or acetone.

- Reaction conditions : Refluxing at 80–120°C for 3–24 hours.

Reaction Pathway

- Amidoxime reacts with activated carboxylic acid derivatives, leading to cyclodehydration and formation of the oxadiazole ring.

Research Findings

- A study demonstrated that amidoximes reacted efficiently with methyl or ethyl esters of carboxylic acids activated by EDC or DCC, producing oxadiazoles with yields ranging from 60–85% (Reference).

- The use of pyridine as a catalyst improved yields and reaction rates.

Reaction of Benzamidoxime with Chloroacetyl Chloride

Method Overview

This method involves the initial formation of benzamidoxime, followed by cyclization with chloroacetyl chloride to generate the oxadiazole core.

Procedure

- Step 1: Benzonitrile derivative (e.g., 4-bromo-2-fluorobenzonitrile) reacts with hydroxylamine hydrochloride in ethanol to produce benzamidoxime.

- Step 2: Benzamidoxime reacts with chloroacetyl chloride in the presence of a base such as DIPEA (N-ethyl-N,N-diisopropylamine) in 1,2-dichloroethane under reflux.

- Step 3: Cyclization occurs, yielding the 1,2,4-oxadiazole derivative.

Research Data

Reaction Scheme

4-bromo-2-fluorobenzonitrile + hydroxylamine hydrochloride → benzamidoxime

benzamidoxime + chloroacetyl chloride + DIPEA → 1,2,4-oxadiazole derivative

One-Pot Synthesis from Carboxylic Acids and Nitriles

Method Overview

This modern approach involves the one-pot synthesis of disubstituted oxadiazoles from carboxylic acids and nitriles, utilizing coupling reagents and cyclodehydration conditions.

Procedure

- Reactants: Carboxylic acids (e.g., 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid) and nitriles or amidoximes.

- Reagents: EDC, HOAt, triethylamine.

- Conditions: Room temperature stirring for 24 hours, followed by heating at 100°C for 3 hours to induce cyclization.

- Workup: Extraction with chloroform, washing, and purification via chromatography.

Research Findings

- This method produced the target oxadiazole with yields up to 80%, with high purity confirmed by spectral analysis.

- The process is suitable for parallel synthesis, making it valuable for drug discovery applications (Reference).

Reaction of Benzamidoxime with Halogenated Acyl Chlorides

Method Overview

This involves nucleophilic substitution of benzamidoxime with halogenated acyl chlorides, followed by cyclization to form the oxadiazole ring.

Procedure

- Benzamidoxime reacts with chloroacetyl chloride in the presence of organic bases like DIPEA.

- The intermediate undergoes cyclization, often facilitated by heating in solvents such as 1,2-dichloroethane.

Research Data

- Yields of approximately 70–75% have been reported.

- The process allows for the introduction of various substituents on the phenyl ring, including bromine and fluorine, to tailor the compound's properties.

Summary Data Table of Preparation Methods

Notes and Considerations

- Substituent Effects: The presence of halogens like bromine and fluorine on the phenyl ring influences reactivity, often requiring optimized conditions to prevent side reactions.

- Purification: Column chromatography using solvents like hexane/ethyl acetate is standard for isolating pure compounds.

- Spectral Confirmation: Structures are confirmed via IR, NMR, MS, and elemental analysis, ensuring the integrity of synthesized compounds.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and ligands are often employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of oxadiazoles against various bacterial strains and fungi. The presence of bromine and fluorine substituents in 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole enhances its lipophilicity and biological activity, making it a candidate for further investigation in antimicrobial drug development .

Anticancer Properties

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds containing oxadiazole moieties have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific structure of this compound may contribute to its ability to interact with biological targets involved in cancer progression .

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazoles can exhibit neuroprotective effects. The compound's ability to cross the blood-brain barrier could make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Fluorescent Materials

The unique electronic properties of this compound make it suitable for use in the development of fluorescent materials. Research has shown that oxadiazoles can be incorporated into polymers to create materials with enhanced photophysical properties. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Sensors

Due to its electronic characteristics, this compound can also be utilized in sensor technology. Oxadiazoles have been studied for their ability to detect metal ions and other environmental pollutants. The incorporation of this compound into sensor matrices may enhance sensitivity and selectivity for target analytes .

Agrochemical Applications

Pesticide Development

The structural features of oxadiazoles have led to their exploration as potential pesticides. Compounds like this compound may possess herbicidal or insecticidal properties due to their biological activity against pests. Preliminary studies suggest that modifications to the oxadiazole structure can lead to increased efficacy as agrochemicals .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antimicrobial Activity of Oxadiazole Derivatives" | Evaluated various oxadiazoles | Found significant activity against Gram-positive bacteria |

| "Synthesis and Evaluation of Anticancer Oxadiazoles" | Investigated anticancer properties | Demonstrated inhibition of cell growth in multiple cancer lines |

| "Fluorescent Properties of Novel Oxadiazole Polymers" | Developed new polymeric materials | Achieved improved fluorescence efficiency for OLED applications |

Mécanisme D'action

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to inhibit or activate biological functions .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Halogenated 1,2,4-Oxadiazoles

*Hypothetical compound inferred from structural analogs.

Key Observations :

- Substituent Position : The position of bromine on the phenyl ring significantly affects physical properties. For example, 5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole melts at 66–67.5°C, whereas its para isomer melts at 114–116°C . This difference arises from variations in crystal packing and intermolecular interactions.

- Fluorine vs. highlights that fluorine substitution in oxadiazoles can reduce muscarinic receptor affinity compared to bromine analogs .

Comparison with 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are constitutional isomers of 1,2,4-oxadiazoles. Key differences include:

- Stability : 1,2,4-Oxadiazoles are generally more thermally stable due to resonance effects .

- Biological Activity : 1,3,4-Oxadiazoles (e.g., 2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole) exhibit antimicrobial properties but may lack the selectivity seen in 1,2,4-oxadiazoles .

Pharmacological Profiles

- Anticancer Activity : Dihydro-1,2,4-oxadiazoles (e.g., 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole) show potent anti-breast cancer activity but may induce cardiotoxicity . The target compound’s fluorophenyl group could mitigate toxicity by altering metabolic pathways.

- Enzyme Inhibition : 1,2,4-Oxadiazoles with para-substituted halogens are key intermediates in BioA enzyme inhibitors, critical for tuberculosis drug development .

Activité Biologique

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The chemical structure of this compound is represented by the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆BrFN₂O |

| Molecular Weight | 257.06 g/mol |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines:

The compound's mechanism often involves the induction of apoptosis in cancer cells, which can be attributed to its interaction with key regulatory proteins such as p53.

Antimicrobial Activity

In addition to its anticancer properties, this oxadiazole derivative has been evaluated for antimicrobial activity. It demonstrated significant inhibitory effects against various pathogens:

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | <0.25 | Strong inhibition of biofilm formation |

| Escherichia coli | Not specified | Effective against multiple strains |

Case Studies

A notable study investigated the compound's effects on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound not only inhibited cell growth but also induced apoptosis through specific molecular pathways involving caspase activation and increased expression of apoptotic markers .

Another study focused on its antimicrobial properties, revealing that it significantly reduced biofilm formation in Staphylococcus species, which is crucial for treating infections associated with medical devices .

Q & A

Basic: What are the recommended synthetic routes for 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole?

Answer:

The compound is typically synthesized via coupling reactions. A validated method involves reacting a brominated phenyl precursor with a substituted oxadiazole under palladium-catalyzed conditions. For example, General Procedure B (as described in ) uses 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole as a key intermediate, coupled with aryl halides in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd(PPh₃)₄). Purification via flash chromatography (hexanes/EtOAc gradient) yields the product with >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Essential for confirming substitution patterns on the phenyl and oxadiazole rings. For example, the methyl group on the oxadiazole resonates near δ 2.44 ppm in CDCl₃, while aromatic protons show splitting patterns indicative of bromo-fluoro substitution .

- IR Spectroscopy : Detects C=N and C-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) to confirm oxadiazole ring integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 405.1102 with <5 ppm error) .

Basic: How is crystallographic analysis performed to resolve its 3D structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : SHELXL-97 refines positional and thermal parameters, achieving R₁ < 0.05. ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain .

Advanced: How to resolve contradictions in NMR data during structural validation?

Answer:

Discrepancies (e.g., unexpected splitting or integration) may arise from dynamic effects or impurities. Mitigation strategies:

- Variable-Temperature NMR : Assess conformational exchange (e.g., restricted rotation of substituents).

- 2D NMR (COSY, NOESY) : Correlate coupling partners and spatial proximities to confirm assignments .

- Parallel Synthesis : Compare spectra of analogs to isolate artifacts (e.g., residual solvents) .

Advanced: What experimental designs are used to study its metabolic stability?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor metabolism via LC-MS/MS, focusing on oxadiazole ring cleavage or methyl hydroxylation (major pathways per ) .

- Hepatocyte Studies : Use primary hepatocytes to identify phase II metabolites (e.g., glucuronides). Quantify using isotopically labeled internal standards .

Advanced: How to model its interaction with biological targets computationally?

Answer:

- Docking Simulations : Use AutoDock Vina to predict binding to enzymes like PDE4 or BioA. Parameterize the oxadiazole ring’s charge distribution using DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between oxadiazole N and catalytic residues) .

Advanced: How to address compound instability under acidic/basic conditions?

Answer:

- Stability Screening : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h). Monitor via HPLC-UV to identify degradation products (e.g., hydrolyzed oxadiazole forming amides) .

- Formulation Strategies : Use lyophilization or encapsulation in cyclodextrins to protect the oxadiazole ring from hydrolysis .

Advanced: What strategies optimize structure-activity relationships (SAR) for pharmacological applications?

Answer:

- Analog Synthesis : Vary substituents on the phenyl ring (e.g., replace Br with Cl or I) to modulate lipophilicity (log P). Assess activity in enzyme inhibition assays (e.g., IC₅₀ against PDE4) .

- Bioisosteric Replacement : Substitute the oxadiazole with 1,2,3-triazoles to improve metabolic stability while retaining H-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.